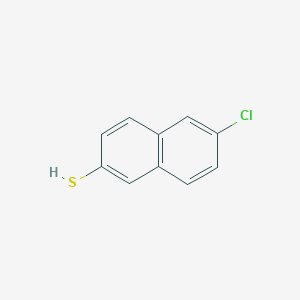

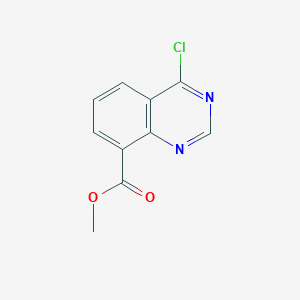

6-Chloronaphthalene-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Chloronaphthalene-2-thiol is a chemical compound used in scientific research . It possesses unique properties that make it valuable for studying organic reactions and synthesizing novel compounds.

Physical And Chemical Properties Analysis

6-Chloronaphthalene-2-thiol has a molecular weight of 194.68 . The boiling point is not clearly mentioned . The compound is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

Fluorescence in Protein Studies

6-Chloronaphthalene-2-thiol derivatives exhibit enhanced fluorescence upon reacting with thiols, making them useful in studying protein conformation and hydrophobic domains. This is exemplified by 6-acryloyl-2-dimethylaminonaphthalene (Acrylodan), a derivative that labels thiol moieties in proteins and displays fluorescence sensitivity to environmental changes (Prendergast et al., 1983).

High-Performance Liquid Chromatography (HPLC) Applications

Certain 6-chloronaphthalene-2-thiol derivatives serve as effective fluorogenic labeling reagents in HPLC for analyzing biologically important thiols. Their reaction with thiols results in fluorescent adducts, useful for the detection and separation of these compounds in complex mixtures (Gatti et al., 1990).

Glutathione Transferase Assays

Thiol-reactive molecules derived from 6-chloronaphthalene-2-thiol, such as 6-chloroacetyl-2-dimethylaminonaphthalene, act as substrates for glutathione transferases (GSTs). They offer a sensitive assay for GSTs due to their strong fluorescence increase upon conjugation with glutathione (Svensson et al., 2002).

Thiol-Click Chemistry

6-Chloronaphthalene-2-thiol compounds contribute to the expanding field of thiol-click chemistry, which has wide-ranging applications in chemical, biological, and materials sciences due to their high reactivity and benign reaction conditions (Hoyle et al., 2010).

Purification of Low-Molecular-Mass Thiols

Derivatives of 6-chloronaphthalene-2-thiol are utilized in creating heterodisulfides for the isolation and purification of low-molecular-mass thiols. These derivatives exhibit favorable chromatographic properties and help circumvent issues like oxidation and low thiol concentrations in cell-free extracts (Steenkamp & Vogt, 2004).

Synthesis of Aminonaphthoquinones

6-Chloronaphthalene-2-thiol derivatives are involved in synthesizing novel thio-substituted aminonaphthoquinones. These compounds, created by reacting various thiol compounds with 3-chloronaphthalene-1,4-dione derivatives, have potential applications in medicinal chemistry (Yıldız & Tuyun, 2018).

Oxidation of Thiols

Certain derivatives of 6-chloronaphthalene-2-thiol are used as reagents for the oxidation of thiols to disulfides, demonstrating efficacy and selectivity under neutral and anhydrous conditions. This application is crucial in various chemical synthesis processes (Tajbakhsh et al., 2004).

Organic Electronics and Solar Cells

Derivatives of 6-chloronaphthalene-2-thiol are used in the modification of organic/metal interfaces, crucial for applications in molecular electronics, OLEDs, OFETs, and organic solar cells. They assist in tuning the hole injection barrier, which is vital for device performance (Chen et al., 2006).

Propriétés

IUPAC Name |

6-chloronaphthalene-2-thiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClS/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDQDTFBOZKROF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C=C1S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591281 |

Source

|

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloronaphthalene-2-thiol | |

CAS RN |

392330-26-6 |

Source

|

| Record name | 6-Chloronaphthalene-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]-5-fluoroaniline](/img/structure/B1318853.png)

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-fluoroaniline](/img/structure/B1318855.png)

![5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1318874.png)

![4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1318880.png)